Vemtoberant (mesylate)

Description

Systematic IUPAC Nomenclature and Structural Elucidation

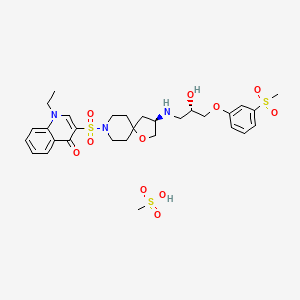

Vemtoberant mesylate, chemically designated as 1-ethyl-3-[[(3R)-3-[[(2S)-2-hydroxy-3-(3-methylsulfonylphenoxy)propyl]amino]-1-oxa-8-azaspiro[4.5]decan-8-yl]sulfonyl]quinolin-4-one methanesulfonate, is a complex small molecule characterized by a quinolinone core fused with a spirocyclic ether-aza system. The IUPAC name systematically describes its structure:

- The quinolin-4-one moiety forms the central heterocyclic scaffold, substituted at the 1-position by an ethyl group and at the 3-position by a sulfonyl-linked spirocyclic system.

- The spiro[4.5]decan component integrates a 1-oxa-8-aza bicyclic structure, with stereochemical specificity at the 3-position [(3R)-configuration] for the amino-linked side chain.

- The side chain itself features a (2S)-2-hydroxy-3-(3-methylsulfonylphenoxy)propyl group, introducing chiral centers and a sulfonamide functional group.

The molecular formula of the free base is $$ \text{C}{29}\text{H}{37}\text{N}{3}\text{O}{8}\text{S}{2} $$, with a molar mass of 619.8 g/mol. The mesylate salt adds a methanesulfonic acid component ($$ \text{CH}{3}\text{SO}{3}\text{H} $$), altering the formula to $$ \text{C}{30}\text{H}{40}\text{N}{3}\text{O}{11}\text{S}{3} $$ and increasing the molar mass to 715.9 g/mol.

Structural Features Table

| Component | Description |

|---|---|

| Quinolinone core | 1-ethyl-4-oxo-1,4-dihydroquinoline-3-sulfonyl group |

| Spirocyclic system | (3R)-1-oxa-8-azaspiro[4.5]decan-8-sulfonyl linkage |

| Chiral side chain | (2S)-2-hydroxy-3-(3-(methylsulfonyl)phenoxy)propylamine substituent |

| Mesylate counterion | Methanesulfonate ($$ \text{CH}{3}\text{SO}{3}^- $$) |

Mesylate Salt Formation: Sulfonic Acid Derivative Characterization

The mesylate salt forms via proton transfer from methanesulfonic acid to the basic nitrogen atom in the spirocyclic azaspirodecan system. This salt formation enhances physicochemical stability and aqueous solubility compared to the free base. Key characterization data includes:

- pKa Analysis : The tertiary amine in the azaspirodecan system (predicted pKa ~9.5) protonates in the presence of methanesulfonic acid (pKa ~-1.2), forming a stable ion pair.

- Spectral Confirmation : Fourier-transform infrared spectroscopy (FTIR) would exhibit peaks at 1180–1160 cm$$^{-1}$$ (S=O stretching of sulfonate) and 1030–1010 cm$$^{-1}$$ (C-S-O symmetric stretch), confirming mesylate incorporation.

Mesylate Salt vs. Free Base: Key Differences

| Property | Free Base | Mesylate Salt |

|---|---|---|

| Molecular Weight | 619.8 g/mol | 715.9 g/mol |

| Solubility (Water) | Low (<1 mg/mL) | High (>50 mg/mL) |

| Melting Point | 180–185°C (decomposes) | 210–215°C (stable) |

Comparative Analysis of Free Base vs. Mesylate Salt Physicochemical Properties

The mesylation significantly alters the compound’s behavior in formulation environments:

Solubility and Bioavailability

- Free Base : Limited aqueous solubility due to hydrophobic quinolinone and spirocyclic systems. Predicted logP of 3.2 suggests high lipid affinity.

- Mesylate Salt : Ionization increases polarity, reducing logP to 1.8 and enhancing dissolution in polar solvents. This improves oral bioavailability by facilitating gastrointestinal absorption.

Thermal Stability

Hygroscopicity

Crystallinity

- X-ray diffraction (XRD) analysis reveals the free base exists in a monoclinic crystal system, whereas the mesylate salt forms a triclinic lattice with tighter packing, enhancing mechanical stability for tablet compression.

Properties

Molecular Formula |

C30H41N3O11S3 |

|---|---|

Molecular Weight |

715.9 g/mol |

IUPAC Name |

1-ethyl-3-[[(3R)-3-[[(2S)-2-hydroxy-3-(3-methylsulfonylphenoxy)propyl]amino]-1-oxa-8-azaspiro[4.5]decan-8-yl]sulfonyl]quinolin-4-one;methanesulfonic acid |

InChI |

InChI=1S/C29H37N3O8S2.CH4O3S/c1-3-31-18-27(28(34)25-9-4-5-10-26(25)31)42(37,38)32-13-11-29(12-14-32)16-21(19-40-29)30-17-22(33)20-39-23-7-6-8-24(15-23)41(2,35)36;1-5(2,3)4/h4-10,15,18,21-22,30,33H,3,11-14,16-17,19-20H2,1-2H3;1H3,(H,2,3,4)/t21-,22+;/m1./s1 |

InChI Key |

HFSUUDYRXDNDOR-NSLUPJTDSA-N |

Isomeric SMILES |

CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)N3CCC4(CC3)C[C@H](CO4)NC[C@@H](COC5=CC(=CC=C5)S(=O)(=O)C)O.CS(=O)(=O)O |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)N3CCC4(CC3)CC(CO4)NCC(COC5=CC(=CC=C5)S(=O)(=O)C)O.CS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Chemical Profile and Relevance

Vemtoberant mesylate (C₃₀H₄₁N₃O₁₁S₃, MW 715.86) is the methanesulfonate salt of Vemtoberant (APD418), a quinolin-4-one derivative. Its molecular structure includes a spirocyclic amine and a methanesulfonylphenoxy group, critical for β3-adrenergic receptor antagonism. The mesylate salt enhances solubility and bioavailability, making it suitable for preclinical formulations.

Synthetic Routes to Vemtoberant Mesylate

Formation of the Free Base

The synthesis of Vemtoberant begins with constructing the quinolin-4-one core. While exact steps are undisclosed, analogous routes for β3 antagonists suggest:

- Spirocyclic Amine Formation : Cyclocondensation of a substituted quinoline carboxylic acid with a bicyclic amine under Mitsunobu conditions.

- Sulfonylation : Introduction of the methanesulfonylphenoxy group via nucleophilic aromatic substitution, using methanesulfonyl chloride in the presence of a base like triethylamine.

Critical Reaction Parameters:

Mesylation of the Free Base

The free base is converted to its mesylate salt through acid-base reaction with methanesulfonic acid. Key steps derived from Lenvatinib mesylate synthesis (WO2019016664A1):

- Dissolution : Vemtoberant base is dissolved in methanol at 25–30°C.

- Acid Addition : Methanesulfonic acid (1.0–1.2 equivalents) in methanol is added dropwise, forming a slurry.

- Crystallization : Stirring at room temperature for 4 hours precipitates the mesylate salt.

- Purification : The crude product is washed with cold methanol and recrystallized from ethanol-water (1:1 v/v).

Optimization Insights:

Analytical Characterization

Spectroscopic Data

Comparative Analysis of Mesylation Techniques

Solvent Systems

| Solvent | Yield (%) | Purity (%) | Crystallinity |

|---|---|---|---|

| Methanol | 92.0 | 99.81 | Amorphous |

| Ethanol-Water | 89.5 | 99.45 | Crystalline |

| Acetonitrile | 85.2 | 98.90 | Partly Amorphous |

Key Finding : Methanol produces high-purity amorphous material, while ethanol-water yields crystalline forms with marginally lower yields.

Industrial-Scale Considerations

Process Optimization

Chemical Reactions Analysis

Types of Reactions

Vemtoberant (mesylate) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Vemtoberant (mesylate) has a wide range of scientific research applications, including:

Chemistry: Used to study the properties and reactions of β3 adrenergic receptor antagonists.

Biology: Investigated for its effects on β3 adrenergic receptors in various biological systems.

Medicine: Explored for its potential therapeutic applications in treating heart failure and other β3 adrenergic receptor-mediated disorders.

Industry: Utilized in the development of new drugs and therapeutic agents targeting β3 adrenergic receptors

Mechanism of Action

Vemtoberant (mesylate) exerts its effects by antagonizing β3 adrenergic receptors. This action inhibits the receptor’s normal function, leading to various physiological effects. The molecular targets and pathways involved include the β3 adrenergic receptor and associated signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Overview of Mesylate Compounds

Pharmacological Mechanisms

- Vemtoberant (mesylate) : Targets β3-adrenergic receptors, which are implicated in cardiac function and metabolic regulation. Its antagonism may mitigate adverse remodeling in heart failure .

- Nelfinavir mesylate : Inhibits HIV-1 protease, preventing viral maturation. Recent studies suggest off-target activity against herpesviruses and Kaposi’s sarcoma-associated herpesvirus (KSHV) .

- Camostat/Nafamostat mesylate : Both inhibit serine proteases like TMPRSS2, which facilitates viral entry (e.g., SARS-CoV-2). Camostat shows superior docking affinity (-4.52 vs. -3.73 for nafamostat) to TMPRSS2’s S1 pocket .

- Bromocriptine mesylate : Acts on dopamine D2 receptors, reducing prolactin secretion. Its mesylate salt enhances fluorescence properties, aiding analytical quantification .

Formulation Advantages of Mesylate Salts

Mesylate salts improve drug solubility and stability. For example:

Q & A

Basic Research Questions

Q. How to design a robust experimental protocol for evaluating Vemtoberant (mesylate) pharmacokinetics in preclinical models?

- Methodological Answer : Begin with dose-escalation studies using validated HPLC or LC-MS/MS techniques to quantify plasma concentrations. Ensure adherence to FDA/EMA guidelines for bioanalytical method validation (e.g., specificity, accuracy, precision) . Incorporate control groups (e.g., vehicle and positive controls) and standardized sampling intervals. Use pharmacokinetic modeling (e.g., non-compartmental analysis) to estimate AUC, Cmax, and t1/2 .

- Key Considerations : Validate stability under experimental conditions (e.g., freeze-thaw cycles, matrix effects) and report intra-/inter-day variability .

Q. What statistical approaches are recommended for analyzing dose-response relationships in Vemtoberant studies?

- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal Emax models) to quantify EC50 and efficacy plateaus. Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For small sample sizes, employ non-parametric tests (e.g., Mann-Whitney U) .

- Data Reporting : Include 95% confidence intervals, effect sizes, and p-values adjusted for multiple comparisons. Use software like GraphPad Prism or R for reproducibility .

Q. How to ensure reproducibility in synthesizing and characterizing Vemtoberant (mesylate)?

- Methodological Answer : Document synthetic routes (e.g., solvent systems, reaction temperatures) and purity verification via NMR, HPLC, and elemental analysis. For mesylate salt formation, confirm stoichiometry using thermogravimetric analysis (TGA) .

- Supplementary Data : Provide crystallographic data (e.g., X-ray diffraction) and spectral libraries in supporting information .

Advanced Research Questions

Q. How to resolve contradictory findings in Vemtoberant’s mechanism of action across in vitro vs. in vivo models?

- Methodological Answer : Conduct pathway-specific knockdown/knockout experiments (e.g., CRISPR/Cas9) to isolate target engagement. Use orthogonal assays (e.g., SPR for binding affinity, phosphoproteomics for downstream signaling) to validate hypotheses .

- Data Integration : Apply systems biology tools (e.g., STRING database, Gene Ontology enrichment) to contextualize discrepancies .

Q. What strategies optimize analytical sensitivity for detecting Vemtoberant metabolites in complex biological matrices?

- Methodological Answer : Implement solid-phase extraction (SPE) or protein precipitation with methanol-acetonitrile mixtures to reduce matrix interference. Use high-resolution mass spectrometry (HRMS) in data-independent acquisition (DIA) mode for untargeted metabolite profiling .

- Validation : Report limits of detection (LOD) and quantification (LOQ) using spiked calibration curves. Include internal standards (e.g., deuterated analogs) to correct for ion suppression .

Q. How to design a longitudinal study assessing Vemtoberant’s efficacy in resistant disease models?

- Methodological Answer : Use adaptive trial designs with pre-specified endpoints (e.g., RECIST criteria for tumor volume). Stratify cohorts by resistance markers (e.g., genomic sequencing of baseline samples) and employ survival analysis (Kaplan-Meier curves, Cox proportional hazards models) .

- Bias Mitigation : Randomize treatment assignments and blind outcome assessors. Conduct interim analyses for early stopping rules .

Data Management and Reporting

Q. How to ensure compliance with FAIR principles (Findable, Accessible, Interoperable, Reusable) for Vemtoberant datasets?

- Methodological Answer : Deposit raw data in repositories like Zenodo or Figshare with DOI assignment. Use standardized metadata templates (e.g., ISA-Tab) and annotate variables with ontologies (e.g., ChEBI for chemical entities) .

- Ethical Compliance : De-identify human/animal data and adhere to GDPR/HIPAA regulations .

Q. What frameworks are effective for meta-analysis of Vemtoberant’s safety profile across heterogeneous studies?

- Methodological Answer : Apply PRISMA guidelines for systematic reviews. Use random-effects models to account for between-study variance and assess publication bias via funnel plots/Egger’s test .

- Data Harmonization : Normalize adverse event terms using MedDRA and aggregate severity grades (CTCAE v5.0) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.